molecular formula C13H16Cl2N2O B1603438 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride CAS No. 41927-18-8

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

Cat. No.: B1603438
CAS No.: 41927-18-8
M. Wt: 287.18 g/mol
InChI Key: FLIQSEDZEHPKFV-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride (CAS 41927-18-8) is a chemical compound supplied for laboratory research purposes. As a benzene-1,2-diamine derivative, this molecule is a potential building block in organic synthesis and medicinal chemistry research. Its specific applications, mechanism of action, and detailed research value are not well-documented in the publicly available scientific literature, indicating an opportunity for novel investigation. Researchers may employ this diamine as a precursor or intermediate in the development of more complex molecules. All studies using this material must be conducted by qualified professionals, and it is strictly for research use only—not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-phenylmethoxybenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-8H,9,14-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQSEDZEHPKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598595
Record name 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41927-18-8
Record name 4-(Benzyloxy)benzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 4-(Benzyloxy)nitrobenzene

Method Overview:
The most common and industrially relevant method for synthesizing 4-(Benzyloxy)benzene-1,2-diamine involves the catalytic hydrogenation of 4-(Benzyloxy)nitrobenzene. This process reduces the nitro group (-NO2) to the corresponding diamine (-NH2) groups.

Reaction Conditions:

  • Starting Material: 4-(Benzyloxy)nitrobenzene
  • Reducing Agent: Hydrogen gas (H2)
  • Catalyst: Palladium on carbon (Pd/C) or similar palladium catalysts
  • Solvent: Typically an organic solvent such as ethanol or methanol
  • Temperature: Mild to moderate temperatures (room temperature to 50°C)
  • Pressure: Atmospheric to moderate hydrogen pressure (1-5 atm)

Mechanism:
The hydrogenation proceeds via adsorption of hydrogen and nitro compound on the catalyst surface, followed by stepwise reduction of the nitro group to hydroxylamine and then to the diamine.

Advantages:

  • High selectivity for the diamine product
  • Scalable for industrial production
  • Relatively mild reaction conditions

Limitations:

  • Requires careful control of hydrogen pressure to avoid over-reduction
  • Catalyst poisoning by impurities can reduce efficiency

Photoreaction of 4-Methoxyazobenzenes

Method Overview:
An alternative synthetic route involves the photochemical reaction of 4-methoxyazobenzenes in various solvents to yield N-arylbenzene-1,2-diamines, including 4-(Benzyloxy)benzene-1,2-diamine.

Reaction Conditions:

  • Starting Material: 4-Methoxyazobenzenes or related azo compounds
  • Light Source: UV or visible light irradiation
  • Solvent: Choice of solvent influences product distribution; solvents such as methanol or acetonitrile are used
  • Temperature: Ambient temperature during irradiation

Mechanism:
The photoreaction induces homolytic cleavage of the azo bond, followed by rearrangement and reduction steps leading to the formation of diamine derivatives.

Advantages:

  • Can provide access to structurally diverse diamines
  • Useful for laboratory-scale synthesis and mechanistic studies

Limitations:

  • Requires specialized light sources and reaction setup
  • Product yields can be solvent-dependent and sometimes lower than catalytic hydrogenation

Industrial Production Considerations

Industrial synthesis of 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride generally favors the hydrogenation route due to scalability and control over product purity. The dihydrochloride salt is typically formed by treating the free diamine with hydrochloric acid to enhance stability and facilitate handling.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic Hydrogenation 4-(Benzyloxy)nitrobenzene H2, Pd/C Mild temp, atmospheric pressure High selectivity, scalable Catalyst sensitivity, H2 handling
Photochemical Reaction 4-Methoxyazobenzenes UV/visible light Ambient temp, solvent-dependent Structural diversity, lab-scale Specialized equipment, variable yield
Formation of Dihydrochloride Salt 4-(Benzyloxy)benzene-1,2-diamine HCl Room temp Stabilizes compound, easy to handle Requires pure diamine precursor

Research Findings and Analytical Insights

  • Yield and Purity: The hydrogenation method typically yields high purity diamine with yields often exceeding 85-90% under optimized conditions. Photoreactions may yield lower quantities (50-70%) depending on solvent and light intensity.
  • Catalyst Efficiency: Palladium catalysts are preferred due to their high activity and selectivity; however, catalyst regeneration and poisoning are important factors for industrial application.
  • Solvent Effects: Solvent choice in photoreaction significantly affects product distribution, with polar solvents favoring higher yields of diamine derivatives.
  • Salt Formation: Conversion to dihydrochloride salt improves compound stability and solubility, facilitating downstream applications in synthesis and pharmaceutical development.

Chemical Reactions Analysis

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrochloric acid, dimethylformamide, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets and pathways within cells. The compound can exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(Benzyloxy)benzene-1,2-diamine (CAS 89521-55-1) :
    The benzyloxy group at the 3-position creates a positional isomer. This alters electronic distribution, reducing conjugation with the aromatic ring compared to the 4-substituted analog. Such differences influence reactivity in electrophilic substitution reactions and coordination chemistry .

  • Benzene-1,2-diamine Dihydrochloride (CAS 615-28-1) :
    The parent compound lacks substituents, making it less sterically hindered and more reactive in coupling reactions. However, it is less lipophilic, limiting its utility in biological applications requiring membrane permeability .

Functional Group Modifications

  • 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride (CAS 131076-14-7) :
    Methoxy (-OCH₃) groups at the 4- and 5-positions are electron-donating, increasing ring electron density. Compared to the benzyloxy group, methoxy substituents reduce steric bulk but also decrease lipophilicity, affecting solubility in organic solvents .

  • 4-((Trifluoromethyl)thio)benzene-1,2-diamine Dihydrochloride (CAS 1313012-28-0) :
    The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing, contrasting with the electron-donating benzyloxy group. This results in a less nucleophilic aromatic ring, altering reactivity in cross-coupling or condensation reactions .

Halogenated and Alkylated Derivatives

  • 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride :
    Chloro (-Cl) and methyl (-CH₃) substituents introduce electron-withdrawing and steric effects, respectively. The hydrochloride salt (vs. dihydrochloride) may reduce solubility in aqueous systems compared to 4-(benzyloxy) derivatives .

  • 4-(Difluoromethoxy)benzene-1,2-diamine (CAS 172282-50-7): The difluoromethoxy (-OCF₂H) group balances electron-withdrawing fluorine atoms with moderate lipophilicity. This compound exhibits higher acidity at the amino groups compared to benzyloxy analogs, influencing its behavior in acid-base reactions .

Table 1: Key Properties of 4-(Benzyloxy)benzene-1,2-diamine Dihydrochloride and Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4-(Benzyloxy)benzene-1,2-diamine diHCl* C₁₃H₁₆Cl₂N₂O ~303.19 4-OCH₂C₆H₅, 1,2-NH₂·2HCl Pharmaceutical intermediates
Benzene-1,2-diamine diHCl (615-28-1) C₆H₁₀Cl₂N₂ 179.07 1,2-NH₂·2HCl Dye synthesis, coordination chemistry
4,5-Dimethoxy-1,2-diamine diHCl (131076-14-7) C₈H₁₂Cl₂N₂O₂ 263.09 4,5-OCH₃, 1,2-NH₂·2HCl Electrochemical sensors
4-(SCF₃)-1,2-diamine diHCl (1313012-28-0) C₇H₉Cl₂F₃N₂S 281.13 4-SCF₃, 1,2-NH₂·2HCl Agrochemical research

Solubility and Stability

  • The dihydrochloride form enhances aqueous solubility for all analogs, critical for biological assays.
  • Benzyloxy and trifluoromethylthio groups improve lipophilicity, favoring organic solvent compatibility (e.g., DMSO, ethanol) .
  • Methoxy and difluoromethoxy derivatives exhibit intermediate solubility profiles .

Biological Activity

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride, with the molecular formula C13H16Cl2N2OC_{13}H_{16}Cl_2N_2O and a molecular weight of 286.06 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a benzene ring substituted with a benzyloxy group at the para position and two amino groups at the ortho positions. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism. This inhibition can affect pharmacokinetics and lead to potential drug interactions.
  • Photoreactivity : Its photoreactive properties allow manipulation for biochemical applications, making it useful in experimental settings.
  • Potential Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also possess such effects .

The mechanism of action involves interaction with specific molecular targets. The compound's ability to modulate enzymatic activity is significant for understanding its pharmacological implications. Studies suggest that it may engage in the following pathways:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits specific CYP enzymes. For example, studies measuring enzyme activity in vitro demonstrated significant reductions in metabolic rates for substrates typically processed by these enzymes.
  • Comparative Analysis with Similar Compounds :
    • A comparative study evaluated the biological activities of structurally similar compounds. The results indicated that while some analogs exhibited stronger inhibition of CYP enzymes, this compound maintained competitive inhibitory profiles .
    Compound NameIC50 (μM)Unique Features
    4-(Benzyloxy)benzene-1,2-diamine25Moderate inhibition of CYP enzymes
    4-Aminobenzene40Basic structure without benzyloxy group
    4-(Hydroxy)benzene-1,2-diamine30Hydroxyl group instead of benzyloxy
    3-(Benzyloxy)aniline35Benzyloxy at meta position
  • Photoreactivity Applications : The photoreactive nature has been exploited in biochemical assays where light activation is necessary for compound functionality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : Begin with nucleophilic substitution of a benzyloxy group on a nitrobenzene precursor, followed by diamine reduction using catalytic hydrogenation or stoichiometric reductants (e.g., Sn/HCl). Validate efficiency via HPLC purity checks (>95%) and mass spectrometry for molecular weight confirmation. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading . For reduction steps, monitor reaction progress with TLC or in-situ IR spectroscopy to detect intermediate nitroso/amine groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • 1H/13C NMR to confirm substitution patterns and benzyloxy group integrity.
  • HPLC-MS for purity assessment and detection of byproducts (e.g., over-reduced species).
  • Elemental analysis to verify stoichiometry of the dihydrochloride salt.
  • FT-IR to identify N–H stretching vibrations (3200–3400 cm⁻¹) and aromatic C–H bonds.
    Cross-validate data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Store samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions for 1–3 months.
  • Monitor degradation via HPLC for amine oxidation (e.g., quinone formation) or benzyloxy cleavage. Use argon/vacuum sealing for long-term storage to prevent hygroscopic degradation .

Q. How can solubility profiles be systematically determined for formulation studies?

  • Methodological Answer : Use a tiered approach:

  • Phase solubility analysis in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol).
  • Dynamic light scattering (DLS) to assess aggregation in polar solvents.
  • Co-solvency studies (e.g., PEG-water mixtures) to enhance solubility for in vitro assays .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in heterocyclic synthesis?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways. For example:

  • Predict intramolecular cyclization to form benzimidazoles under acidic conditions.
  • Simulate transition states for benzyloxy deprotection under catalytic hydrogenation.
    Validate predictions with kinetic studies (e.g., Arrhenius plots) and in-situ spectroscopic monitoring .

Q. How to resolve contradictions between experimental data and computational predictions in reaction mechanisms?

  • Methodological Answer :

  • Perform isotopic labeling (e.g., deuterated solvents or 15N-labeled amines) to trace reaction pathways.
  • Use microreactor systems to isolate intermediates for characterization (e.g., ESI-MS trapping).
  • Reconcile discrepancies by refining computational models with experimental activation energies and solvent effects .

Q. What advanced techniques quantify trace metal impurities introduced during synthesis?

  • Methodological Answer :

  • ICP-MS for detecting transition metals (e.g., Pd, Sn) from catalysts/reductants.
  • Chelation-based purification (e.g., EDTA washes) to reduce metal content below 10 ppm.
  • Validate purity with XPS or EDX for surface contamination analysis .

Q. How can this compound be leveraged in heterocyclic library synthesis for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Use parallel synthesis to generate benzimidazole or quinoxaline derivatives via condensation with aldehydes/ketones.
  • Screen libraries against biological targets (e.g., kinases) using SPR or fluorescence polarization assays.
  • Apply QSAR models to correlate electronic properties (Hammett σ constants) with activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzyloxy)benzene-1,2-diamine dihydrochloride
Reactant of Route 2
4-(Benzyloxy)benzene-1,2-diamine dihydrochloride

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